1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate
Description
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS: 219509-79-2) is a piperazine derivative featuring tert-butyl and methyl ester groups at positions 1 and 4, respectively. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . This compound is widely utilized as an intermediate in pharmaceutical synthesis due to the piperazine ring’s ability to modulate physicochemical properties, such as solubility and bioavailability, through hydrogen bonding and acid-base interactions . Storage recommendations include sealing in dry conditions at room temperature to prevent degradation .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANARYJGEGFNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it is used to develop new pharmaceuticals, including potential treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their properties, and applications:
Key Differences and Implications
Substituent Effects on Reactivity :
- The tert-butyl group in this compound provides steric hindrance, slowing hydrolysis compared to methyl or benzyl esters. In contrast, benzyl-protected analogs (e.g., 1-benzyl 4-tert-butyl derivatives) undergo smoother deprotection under acidic conditions, making them preferable for sequential synthetic steps .
- Di-tert-butyl analogs (e.g., CAS 76535-75-6) exhibit enhanced stability but lower solubility in polar solvents due to their bulkier substituents .
Synthetic Utility: 1-tert-Butyl 4-methyl derivatives are pivotal in synthesizing RAS inhibitors (e.g., Elironrasib/RMC-6291), where the methyl ester facilitates selective functionalization at the 4-position . Benzyl-protected variants (e.g., 1-benzyl 4-tert-butyl piperazine-1,4-dicarboxylate) are intermediates in PROTACs (Proteolysis-Targeting Chimeras), enabling the incorporation of cyanomethyl groups via nucleophilic substitution .
Physicochemical Properties :
Pharmacological Relevance
Piperazine derivatives are integral to drug discovery:
Biological Activity
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (TBMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It contains a piperazine ring and two carboxylic acid groups, which contribute to its pharmacological properties. This article explores the biological activity of TBMPD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O4
- Molar Mass : Approximately 250.28 g/mol
- Structure : The compound features a piperazine core with tert-butyl and methyl substituents, enhancing its lipophilicity and receptor binding capabilities.
Biological Activity Overview
TBMPD has been studied for its interactions with various biological targets, including receptors and enzymes. Its activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that TBMPD exhibits antimicrobial properties against multidrug-resistant Gram-positive bacteria. In vitro studies have shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin . The mechanism of action involves the depolarization of bacterial membranes, disrupting their function.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting various metabolic pathways. Its structural features allow it to interact with enzymes involved in critical biological processes, although detailed studies on TBMPD specifically are still required to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have highlighted the biological activity of TBMPD and related compounds:
Q & A
Q. How can researchers optimize the synthesis of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-40°C to -78°C) to deprotonate intermediates, followed by alkylation or iodination steps (e.g., with diiodomethane) .
- Catalytic Systems : For coupling reactions, employ palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand and Cs₂CO₃ in tert-butyl alcohol under inert atmospheres (40–100°C, 5.5 hours) .
- Yield Optimization : Multi-step reactions with strict temperature control (e.g., -78°C for LDA activation) can achieve yields up to 95% for intermediates .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Solubility-Based Separation : The compound is soluble in chloroform, DMSO, and methanol. Use sequential solvent extraction (e.g., ethyl acetate/water) to remove polar impurities .
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) resolves Boc-protected intermediates .
- Crystallization : Cooling saturated methanolic solutions to -20°C induces crystallization, yielding high-purity (>98%) solid product .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms regiochemistry: δ 1.23 (s, 9H, tert-butyl), 3.46 (s, 3H, methyl ester), and piperazine ring protons (δ 3.13–3.70) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) detects [M+H]⁺ peaks (e.g., m/z 257.3 for C₁₂H₂₁N₂O₄⁺) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. How can functionalization of the piperazine ring be achieved to expand the compound’s utility in drug discovery?
Methodological Answer:
- Iodination : Treat 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate with LDA and diiodomethane to introduce iodomethyl groups (95% yield), enabling cross-coupling reactions .
- Suzuki-Miyaura Coupling : Use Pd catalysts to attach aryl/heteroaryl groups to the piperazine nitrogen, as demonstrated for chloropyridinyl derivatives .
- Click Chemistry : Install azide/alkyne handles via ester hydrolysis and re-functionalization for bioconjugation .
Q. What stability challenges arise during storage and handling of this compound?
Methodological Answer:
- Hydrolytic Sensitivity : The tert-butyl ester is prone to acid-catalyzed hydrolysis. Store at -20°C under anhydrous conditions (argon/vacuum) .
- Thermal Decomposition : Above 50°C, decarboxylation occurs. Monitor via TGA (weight loss onset ~150°C) .
- Light Sensitivity : Protect from UV exposure to prevent radical degradation (e.g., use amber vials) .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 28% vs. 95%) for intermediates?
Methodological Answer:
- Parameter Screening : Vary LDA equivalents (1.0–1.2 eq.), reaction time (1–3 hours), and temperature (-78°C to -40°C) to identify optimal conditions .
- Impurity Profiling : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .
- Scale-Up Considerations : Pilot reactions at 1 mmol scale before scaling to 50+ mmol to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
